(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are used in the development of various drugs . The compound also contains a piperazine ring, which is often found in pharmaceuticals due to its ability to improve the solubility and absorption of drugs .
Molecular Structure Analysis
The benzothiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is a saturated cyclic amine, which can act as a base and form salts with acids .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Piperazine rings can react with acids to form salts .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds related to "(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" involves multiple steps, aiming at introducing specific functional groups that may influence biological activity or physical properties. These compounds are often characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to confirm their structure and analyze their conformations in different environments (Prasad et al., 2018).
Biological Activities
The derivatives of the mentioned compound have shown a range of biological activities. For instance, certain synthesized derivatives have demonstrated potent anticonvulsant activities evaluated by the maximal electroshock (MES) test, with notable protective index values indicating their potential as safer alternatives to existing drugs (Malik & Khan, 2014). Furthermore, some compounds have exhibited antimicrobial activity against bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitumor and Antiproliferative Activities
Compounds structurally related to "this compound" have also been evaluated for their antitumor and antiproliferative activities. Research has shown that specific derivatives can inhibit the proliferation of cancer cell lines, indicating their potential in cancer therapy (Tang & Fu, 2018).
Chemical Modifications and Drug Design
The chemical structure of "this compound" and its derivatives allows for various modifications, enabling the exploration of structure-activity relationships (SAR). These modifications help in identifying key functional groups or structural elements essential for biological activity, thus aiding in the design of more effective and selective therapeutic agents. For example, the introduction of fluorine atoms has been shown to significantly alter the herbicidal properties of certain compounds, demonstrating the impact of chemical modifications on biological activity (Hamprecht, Würzer, & Witschel, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets to exert their effects . For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole, a component of the compound, in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
properties
IUPAC Name |
(2-ethylsulfonylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)18-6-4-3-5-15(18)19(25)23-9-11-24(12-10-23)20-22-16-8-7-14(21)13-17(16)28-20/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCJDOJVBRXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.